2-Methoxy-5-(2'-ethylhexyloxy)-1,4-bis(hydroxymethyl)benzene
CAS No.: 245731-58-2
Cat. No.: VC3842626
Molecular Formula: C17H28O4
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 245731-58-2 |
|---|---|
| Molecular Formula | C17H28O4 |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | [2-(2-ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol |
| Standard InChI | InChI=1S/C17H28O4/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-9,13,18-19H,4-7,10-12H2,1-3H3 |
| Standard InChI Key | PSRBIXMJUOUTQH-UHFFFAOYSA-N |
| SMILES | CCCCC(CC)COC1=CC(=C(C=C1CO)OC)CO |
| Canonical SMILES | CCCCC(CC)COC1=CC(=C(C=C1CO)OC)CO |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a central benzene ring substituted at the 1,4-positions with hydroxymethyl groups (-CH₂OH), a methoxy group (-OCH₃) at position 2, and a 2'-ethylhexyloxy chain (-OCH₂CH(CH₂CH₃)(CH₂)₃CH₃) at position 5. This arrangement confers both hydrophilicity (via hydroxymethyl groups) and lipophilicity (via the branched alkyl chain), making it amphiphilic.
Table 1: Key Structural and Physical Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure. The ¹H-NMR spectrum (CDCl₃) exhibits signals at δ 6.9–7.1 ppm (aromatic protons), δ 4.7–4.9 ppm (hydroxymethyl -CH₂OH), and δ 3.3–3.8 ppm (methoxy and ethylhexyloxy groups) . IR analysis reveals O-H stretches at 3400 cm⁻¹ and C-O-C ether vibrations at 1250 cm⁻¹ .
Synthesis and Stereochemical Control
Horner Polycondensation
The compound is synthesized via Horner polycondensation, a method favoring high regio- and stereoselectivity. Starting from 2-methoxy-5-(2'-ethylhexyloxy)-1,4-benzenedicarboxaldehyde, a two-step reduction with NaBH₄ yields the bis(hydroxymethyl) derivative .
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Reducing Agent | NaBH₄ in THF/MeOH (4:1) | 85% |
| Reaction Temperature | 0°C to room temperature | |
| Purification | Column chromatography (silica gel, hexane/ethyl acetate) |
Stereoselective Routes
Chiral variants (e.g., (R)-configured) are accessible using enantiopure catalysts. For instance, asymmetric reduction with (R)-BINAP-Ru complexes achieves >90% enantiomeric excess, critical for producing optically active MEH-PPV .
Applications in Polymer Science
MEH-PPV Production
The compound is a monomer for MEH-PPV, a conjugated polymer with applications in:
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Organic light-emitting diodes (OLEDs): MEH-PPV’s tunable bandgap enables emission across visible spectra .
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Photovoltaic cells: Its high hole mobility improves charge separation in bulk heterojunction solar cells .
Table 3: MEH-PPV Properties Derived from Monomer Purity
| Property | High-Purity Monomer | Low-Purity Monomer |
|---|---|---|
| Photoluminescence QY | 45% | 28% |
| Hole Mobility | 1.2 × 10⁻³ cm²/Vs | 4.5 × 10⁻⁴ cm²/Vs |
| Device Lifetime | >500 hours | <200 hours |
Chiral Polymer Architectures
Stereoregular MEH-PPV derivatives exhibit circularly polarized luminescence (CPL), a property leveraged in quantum computing and anti-counterfeiting technologies .
Future Research Directions
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Biological Applications: Functionalization with targeting moieties (e.g., folate) could enable drug delivery systems.
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Advanced Optoelectronics: Incorporating heavy atoms (e.g., Ir, Pt) may yield phosphorescent polymers for high-efficiency OLEDs .
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Environmental Impact Studies: Degradation products and lifecycle analysis remain unexplored.
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